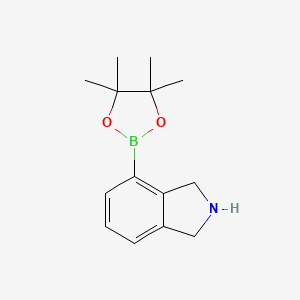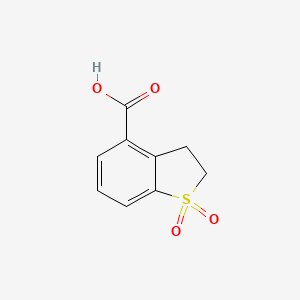
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is a heterocyclic organic compound characterized by a fused thiophene ring and a carboxyl group This compound is known for its unique chemical structure, which includes a sulfur atom double-bonded to two oxygen atoms, forming a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions to form the benzothiophene ring.
Oxidation: The benzothiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group, resulting in the formation of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene.
Carboxylation: The final step involves the introduction of the carboxyl group at the fourth position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Esters, amides, and other substituted derivatives.
科学的研究の応用
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group and carboxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxyl group at the fifth position.
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Contains a nitrogen atom in the ring structure.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the carboxyl group at the fourth position, which influences its reactivity and potential applications. The presence of the sulfone group also contributes to its distinct chemical and biological properties.
特性
分子式 |
C9H8O4S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-3H,4-5H2,(H,10,11) |
InChIキー |
HEUGXYGPIDRQFA-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
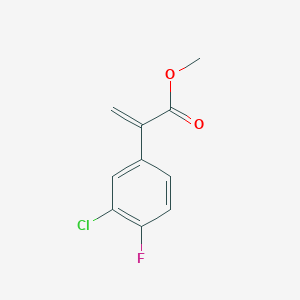
![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
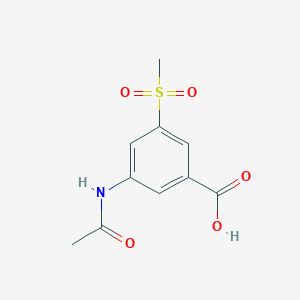
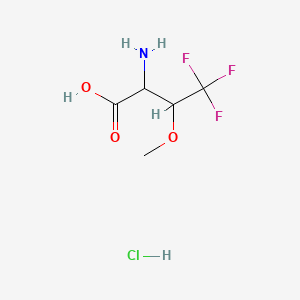

![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
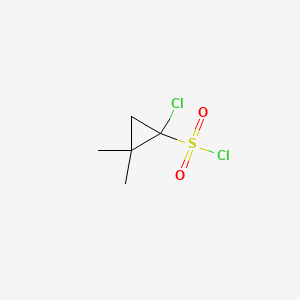
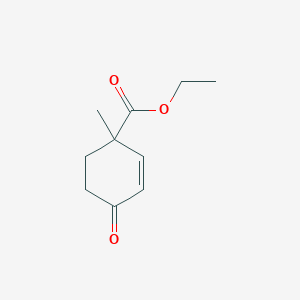
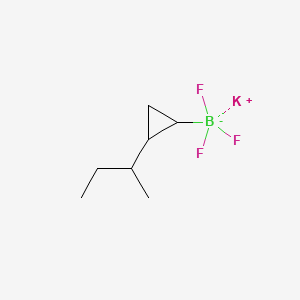
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
